molecular formula C25H28N2O6S B12739682 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate CAS No. 80709-68-8

3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate

Cat. No.: B12739682
CAS No.: 80709-68-8
M. Wt: 484.6 g/mol
InChI Key: FUOUPWHDFOABMI-WLHGVMLRSA-N
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Description

3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound known for its neurotropic and psychotropic properties. It belongs to the class of dibenzothiepin derivatives, which have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several key steps:

    Starting Materials: The synthesis begins with 2-iodo-4-methoxybenzoic acid and 3-methoxythiophenol.

    Formation of Intermediate Acids: These starting materials undergo a series of reactions to form intermediate acids such as [4-methoxy-2-(3-methoxyphenylthio)phenyl]acetic acid.

    Cyclization: The intermediate acids are then cyclized to form ketones.

    Enamine Formation: The ketones react with 1-methylpiperazine and titanium tetrachloride to form enamines.

    Reduction: The enamines are reduced using diborane to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above, but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other dibenzothiepin derivatives.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its neurotropic and psychotropic effects, particularly in the treatment of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it particularly effective in treating psychiatric disorders .

Properties

CAS No.

80709-68-8

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2,9-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FUOUPWHDFOABMI-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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